molecular formula C20H18N2O5 B10896291 (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid

(4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid

Cat. No.: B10896291
M. Wt: 366.4 g/mol
InChI Key: UOGNEBFJGKVWPP-OQLLNIDSSA-N
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Description

The compound (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a cyano group, a methoxyphenoxy group, and an acetic acid moiety, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate (3-methylphenyl)amine, which is then reacted with cyanoacetic acid under basic conditions to form the cyano-substituted intermediate. This intermediate undergoes further reactions with methoxyphenol and acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

The compound (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Acid chlorides or alcohols in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-hydroxyphenoxy)acetic acid.

    Reduction: Formation of (4-{(1E)-2-amino-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid.

    Substitution: Formation of esters such as (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the cyano and methoxy groups can influence biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets involved in disease pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate.

Mechanism of Action

The mechanism of action of (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-{(1E)-2-cyano-3-[(3-chlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid
  • (4-{(1E)-2-cyano-3-[(3-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid

Uniqueness

The uniqueness of (4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s steric and electronic properties, differentiating it from similar compounds with other substituents.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H18N2O5/c1-13-4-3-5-16(8-13)22-20(25)15(11-21)9-14-6-7-17(18(10-14)26-2)27-12-19(23)24/h3-10H,12H2,1-2H3,(H,22,25)(H,23,24)/b15-9+

InChI Key

UOGNEBFJGKVWPP-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)OC)/C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)C#N

Origin of Product

United States

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